2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C16H14F3NOS It is known for its unique structural features, which include a sulfanyl group attached to a methylphenyl ring and a trifluoromethyl group attached to a phenyl ring
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NOS/c1-11-2-8-14(9-3-11)22-10-15(21)20-13-6-4-12(5-7-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBVTSWQBUIMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-methylthiophenol with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group under specific conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-trifluoromethylated products.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfanyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide derivatives with different substituents on the phenyl rings.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry .
Biological Activity
2-[(4-Methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, also known by its CAS number 755015-57-7, is a compound characterized by a unique chemical structure that includes a sulfonyl group and a trifluoromethyl group. These functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of the compound is , with a molecular weight of approximately 351.35 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl and trifluoromethyl groups increase binding affinity, allowing for modulation of enzymatic activity and receptor signaling pathways. This mechanism can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Properties
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, similar compounds have demonstrated selective inhibition against specific cancer cell lines, particularly those related to acute myeloid leukemia (AML). In studies, these compounds have shown GI50 values ranging from 30-80 nM against FLT3-ITD-positive AML cells, indicating potent antiproliferative effects .
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit various enzymes. For example, it has been studied for its inhibitory effects on proteolytic enzymes such as elastase. Preliminary biochemical assays indicated that it could reduce elastase activity significantly, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Antiproliferative Activity
A study investigating the antiproliferative effects of similar compounds highlighted the importance of the trifluoromethyl group in enhancing selectivity against cancer cells. The compound was able to induce apoptosis and arrest the cell cycle in the G0/G1 phase in treated cells .
Study 2: Enzyme Interaction
In another study focusing on enzyme interactions, molecular docking simulations revealed that this compound exhibited favorable interactions with key residues in the active site of elastase. This suggests that structural modifications could lead to even more potent inhibitors .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3NOS |
| Molecular Weight | 351.35 g/mol |
| CAS Number | 755015-57-7 |
| Binding Affinity (IC50) | 30-80 nM against FLT3 |
| Enzyme Inhibition (IC50) | 60.4 ± 1.98 µM for elastase |
Q & A
Q. What are the recommended synthetic routes for 2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, and how can purity be optimized?
Methodological Answer:
- Synthesis Strategy: A common approach involves coupling a sulfanyl-acetic acid derivative with a 4-(trifluoromethyl)aniline precursor via amide bond formation. For example, thioether linkages can be introduced using nucleophilic substitution (e.g., replacing a halogen with a 4-methylthiophenolate ion) .
- Purity Optimization: Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or methanol is typical. Purity verification requires HPLC (C18 column, UV detection at 254 nm) and NMR (to confirm absence of unreacted starting materials) .
Q. How can structural characterization of this compound be systematically performed?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Testing: Follow CLSI guidelines using broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess baseline toxicity. IC₅₀ values below 50 µM warrant further investigation .
Advanced Research Questions
Q. How can reaction mechanisms for sulfanyl group incorporation be elucidated?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via LC-MS to identify intermediates. For example, track the disappearance of a bromoacetamide precursor and the emergence of the sulfanyl product .
- Computational Modeling: DFT calculations (e.g., Gaussian09) can model transition states and activation energies for nucleophilic substitution steps, providing mechanistic insights .
Q. How should contradictory data in biological activity be resolved?
Methodological Answer:
- Data Triangulation: Replicate assays under controlled conditions (e.g., pH, temperature) and cross-validate with orthogonal methods. For instance, discrepancies in antimicrobial activity may arise from solvent effects (DMSO vs. aqueous buffers); use isothermal titration calorimetry (ITC) to assess binding thermodynamics .
- Metabolite Analysis: LC-HRMS can identify degradation products or metabolites that may interfere with activity .
Q. What strategies are recommended for environmental fate studies of this compound?
Methodological Answer:
- Degradation Pathways: Simulate environmental conditions (e.g., UV exposure, microbial activity) and analyze breakdown products via GC-MS. Hydrolysis studies at varying pH levels (pH 3–9) can predict stability in aquatic systems .
- Ecotoxicology: Use Daphnia magna or Danio rerio (zebrafish) models to assess acute/chronic toxicity. Follow OECD guidelines for standardized testing .
Q. How can crystallographic data inform polymorphism or co-crystal design?
Methodological Answer:
- Polymorphism Screening: Use solvent-drop grinding with 20 solvents to identify polymorphs. Compare XRD patterns with CSD (Cambridge Structural Database) entries to detect novel forms .
- Co-crystallization: Screen with GRAS (Generally Recognized As Safe) co-formers (e.g., succinic acid) to enhance solubility. Differential scanning calorimetry (DSC) confirms co-crystal formation via distinct melting endotherms .
Methodological Best Practices
Q. Designing a Robust Experimental Workflow for Structure-Activity Relationship (SAR) Studies
- Step 1: Synthesize analogs with systematic substitutions (e.g., replacing CF₃ with Cl or CH3).
- Step 2: Characterize analogs via NMR, HRMS, and XRD to ensure structural fidelity .
- Step 3: Test biological activity in parallel assays (e.g., enzyme inhibition, cell viability).
- Step 4: Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity .
Q. Addressing Synthetic Yield Variability
- Root Cause Analysis: Investigate moisture sensitivity of intermediates (e.g., via Karl Fischer titration) or catalyst deactivation (e.g., Pd/C in coupling reactions).
- Process Optimization: Use design of experiments (DoE) to optimize parameters (temperature, stoichiometry). For example, a 3² factorial design can identify optimal conditions for amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
